molecular formula C12H12BrNO3 B8763028 Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate CAS No. 537657-85-5

Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate

Cat. No. B8763028
M. Wt: 298.13 g/mol
InChI Key: WRFQNDBJDCJCEW-UHFFFAOYSA-N
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Patent
US06992103B2

Procedure details

3-Bromo-5-iodobenzoic acid methyl ester (2.044 g, 5.996 mmol) in dioxane (25 ml) was treated with 2-pyrrolidinone (433 μl, 5.696 mmol), Cs2CO3 (2.93 g, 8.994 mmol), pd2(dba)3 (110 mg, 0.12 mmol) and Xantphos (208 mg, 0.36 mmol). The reaction mixture was heated to 40° C. for 3 days, then cooled to room temperature. The reaction mixture was filtered through celite and concentrated in vacuo. Column chromatography on silica gel (EtOAc) gave D9 (1.4 g) as a brown solid.
Quantity
2.044 g
Type
reactant
Reaction Step One
Quantity
433 μL
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](I)[CH:7]=[C:6]([Br:11])[CH:5]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][C:14]1=[O:18].C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([N:13]2[CH2:17][CH2:16][CH2:15][C:14]2=[O:18])[CH:7]=[C:6]([Br:11])[CH:5]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.044 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)I)Br)=O
Name
Quantity
433 μL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
2.93 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
110 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
208 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)N1C(CCC1)=O)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.